Perillyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

- Perillyl Alcohol can be found in the essential oils of various plants, such as lavender, lemongrass, sage, and peppermint .

- It has a number of manufacturing and household applications .

- For example, Perillyl Alcohol may be used as an ingredient in cleaning products and cosmetics .

- Perillyl Alcohol has shown some antitumor activity in laboratory and animal studies .

- It has been shown to regress pancreatic, mammary, and liver tumors .

- It exhibits possible application as a chemopreventative agent for colon, skin, and lung cancer .

- It also acts as a chemotherapeutic agent for neuroblastoma, and prostate and colon cancer .

Manufacturing and Household Applications

Medical Applications

Skin Damage Treatment

Mosquito Repellent

Antiviral Activity

Neurological Disorders Treatment

Ischemia Treatment

Anticandidal Activity

Asthma Treatment

Orofacial Antinociceptive

Angiogenesis Inhibition

Inhibition of Reactive Oxygen Species (ROS) Action

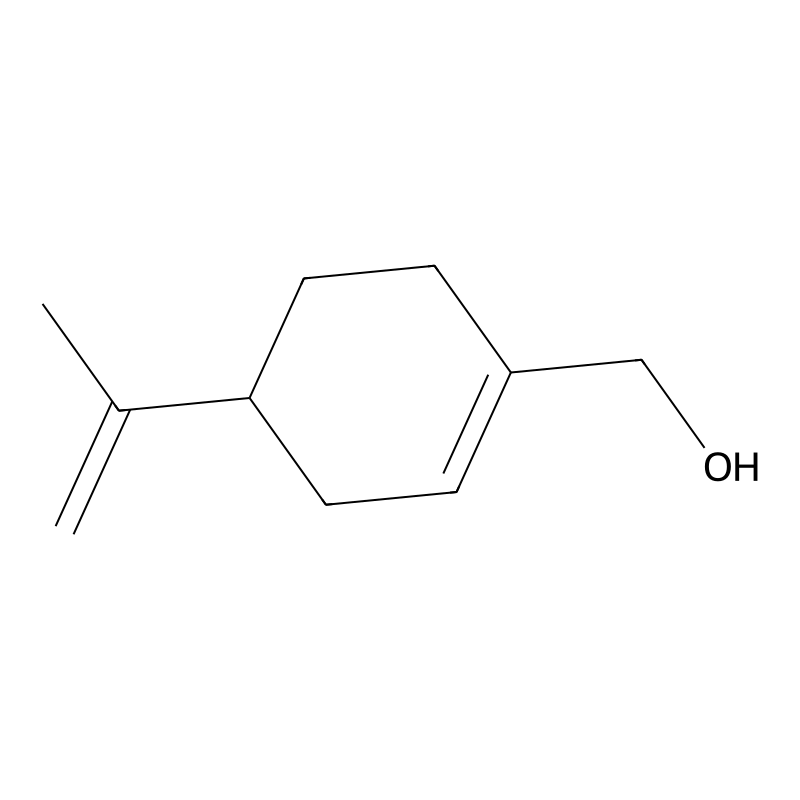

Perillyl alcohol is a naturally occurring monoterpene alcohol, specifically a derivative of limonene, and is primarily found in the essential oils of various plants such as lavender, lemongrass, sage, and peppermint. Its chemical structure is characterized by a cyclohexene ring with hydroxymethyl and prop-1-en-2-yl substituents at positions 1 and 4, respectively. The molecular formula for perillyl alcohol is . This compound has garnered attention for its potential therapeutic applications and unique properties.

Perillyl alcohol exhibits notable biological activities, particularly in the realm of cancer research. Studies have indicated that it possesses antitumor properties, inhibiting the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest at the G1 phase . It has been shown to reduce the production of proangiogenic factors such as vascular endothelial growth factor (VEGF) and interleukin-8 (IL-8) . Furthermore, perillyl alcohol has been investigated for its potential as a chemosensitizing agent in glioblastoma treatment and has shown selective cytotoxicity against glioma cells .

The synthesis of perillyl alcohol can be achieved through several methods:

- Biocatalytic Reduction: A sustainable approach involves reducing perillaldehyde to perillyl alcohol using immobilized yeast cells in a rotating bed reactor. This method emphasizes eco-friendliness by utilizing waste materials like molasses and seawater .

- Chemical Synthesis: Traditional synthetic routes often involve the hydroxylation of limonene using cytochrome P450 enzymes or other reagents to yield perillyl alcohol .

- Glycosylation: Recent advancements have explored glycosylating perillyl alcohol to improve its bioavailability and therapeutic efficacy .

Perillyl alcohol has diverse applications across various fields:

- Pharmaceuticals: It is being researched for its potential as an anticancer agent and has entered clinical trials for treating glioblastoma multiforme .

- Cosmetics: Due to its pleasant aroma and potential skin benefits, it is used in cosmetic formulations.

- Household Products: Its antimicrobial properties make it suitable for use in cleaning products and as a mosquito repellent .

Research on interaction studies involving perillyl alcohol has shown that it can modulate several biological pathways. For instance, it influences signaling pathways related to apoptosis and cell cycle regulation, particularly through the inhibition of telomerase activity in cancer cells . Additionally, it has been studied for its interactions with various cellular targets, including sodium/potassium ATPase, which may contribute to its anticancer effects .

Perillyl alcohol shares similarities with several other monoterpenes. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Limonene | C10H16 | Antimicrobial, potential anticancer | Precursor to perillyl alcohol |

| Geraniol | C10H18O | Antimicrobial, anti-inflammatory | Found in rose oil |

| Farnesol | C15H26O | Antimicrobial, potential anticancer | Involved in cellular signaling |

| Citronellol | C10H18O | Insect repellent | Commonly used in perfumes |

Perillyl alcohol is unique due to its specific hydroxylation pattern and distinct biological activities that set it apart from these similar compounds. Its role as both a precursor in metabolic pathways and a therapeutic agent underscores its significance in both natural product chemistry and pharmacology.

Perillyl alcohol (POH), chemically designated as (4-prop-1-en-2-ylcyclohexen-1-yl)methanol, is a monocyclic monoterpenoid alcohol. Monoterpenes are a class of terpenes composed of two isoprene units (C~10~H~16~) and are biosynthesized via the mevalonate pathway in plants. POH belongs to the monoterpenoid subgroup, characterized by oxygen-containing functional groups derived from parent hydrocarbons. Structurally, it features a cyclohexene ring substituted with a hydroxymethyl group at position 1 and a prop-1-en-2-yl group at position 4. This amphipathic structure underpins its ability to traverse biological barriers, including the blood-brain barrier (BBB).

Historical Context in Monoterpene Research

The exploration of monoterpenes began in the early 20th century, but POH gained prominence in the 1990s when preclinical studies revealed its antitumor properties. Initial research focused on its presence in essential oils of Perilla frutescens, lavender, and citrus peels. By the 2000s, clinical trials investigated oral POH formulations for cancers, though gastrointestinal toxicity limited efficacy. A paradigm shift occurred with intranasal delivery, which demonstrated promise in glioblastoma patients. Concurrently, advances in synthetic biology enabled microbial production of POH from limonene, addressing sustainability challenges.

Chemical Nomenclature and IUPAC Designation

The International Union of Pure and Applied Chemistry (IUPAC) name for POH is (4-prop-1-en-2-ylcyclohex-1-en-1-yl)methanol. Alternative designations include perilla alcohol and p-mentha-1,8-dien-7-ol. Its molecular formula is C~10~H~16~O, with a molar mass of 152.23 g/mol. The compound’s stereochemistry includes a chiral center at the cyclohexene ring, though naturally occurring POH is typically a racemic mixture.

Significance in Terpene Biochemistry

POH is a pivotal intermediate in terpene metabolism. It originates from limonene via cytochrome P450-mediated hydroxylation and is further oxidized to perillic acid or perillaldehyde. These derivatives participate in plant defense mechanisms and aroma production. In mammals, POH modulates the mevalonate pathway by inhibiting farnesyltransferase, disrupting prenylation of small GTPases like Ras—a mechanism implicated in its anticancer activity.

Molecular Formula and Structure (C₁₀H₁₆O)

Perillyl alcohol is a monoterpenoid compound with the molecular formula C₁₀H₁₆O [1] [2] [4]. The compound consists of a cyclohexene ring substituted by a hydroxymethyl group and a prop-1-en-2-yl group at positions 1 and 4, respectively [1]. The molecular weight of perillyl alcohol is 152.237 grams per mole, with a monoisotopic mass of 152.120115135 daltons [2] [5] [9].

The structural framework of perillyl alcohol is characterized by a six-membered cyclohexene ring containing one double bond between carbon atoms 1 and 2 [1] [4]. The hydroxymethyl group (-CH₂OH) is attached at position 1 of the cyclohexene ring, while the isopropenyl group [C(CH₃)=CH₂] is positioned at carbon 4 [1] [2]. This structural arrangement places perillyl alcohol within the para-menthane monoterpene family, specifically classified as 4-isopropenyl-1-cyclohexene-1-methanol [1] [4].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₆O | [1] [2] [4] |

| Molecular Weight (g/mol) | 152.237 | [1] [2] [4] |

| Monoisotopic Mass (Da) | 152.120115135 | [5] [9] |

| Chemical Name (IUPAC) | [4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methanol | [2] [5] |

| Alternative Name | para-Mentha-1,8-dien-7-ol | [4] [8] |

Physical Properties and Chemical Characteristics

Perillyl alcohol exhibits distinct physical and chemical characteristics that define its behavior under various conditions [6] [17]. At room temperature, perillyl alcohol exists as a liquid with a density of 0.96 grams per milliliter at 25 degrees Celsius [6] [8] [12]. The compound displays a light brown to colorless appearance and possesses a characteristic odor [6] [17].

The boiling point of perillyl alcohol ranges from 119 to 121 degrees Celsius under reduced pressure conditions of 11 millimeters of mercury [6] [8] [12]. This relatively low boiling point under vacuum conditions facilitates purification and handling processes. The refractive index of perillyl alcohol is measured at 1.501 (n₂₀/D), providing a useful parameter for compound identification and purity assessment [8] [12] [15].

Safety considerations indicate that perillyl alcohol has a flash point exceeding 230 degrees Fahrenheit, classifying it as a combustible liquid with moderate fire hazard potential [6] [17]. The compound demonstrates limited thermal stability, with decomposition occurring at elevated temperatures [6].

| Physical Property | Value | Reference |

|---|---|---|

| Physical State at RT | Liquid | [6] [17] |

| Color | Light brown/Colorless | [6] [17] |

| Density (g/mL at 25°C) | 0.96 | [6] [8] [12] |

| Boiling Point (°C) | 119-121 (at 11 mmHg) | [6] [8] [12] |

| Refractive Index (n₂₀/D) | 1.501 | [8] [12] [15] |

| Flash Point (°F) | >230 | [6] [17] |

| Odor | Characteristic | [6] |

Stereochemistry and Isomeric Forms

Perillyl alcohol exists as two distinct stereoisomeric forms due to the presence of a chiral center at carbon 4 of the cyclohexene ring [2] [3] [10]. These enantiomers display opposite optical rotations and different biological activities, making stereochemical considerations crucial for applications requiring specific isomeric purity [10] [11] [15].

(R)-(+)-Perillyl Alcohol

The (R)-(+)-perillyl alcohol enantiomer is characterized by the R configuration at the chiral center located at carbon 4 of the cyclohexene ring [3] [10]. This isomer is identified by Chemical Abstracts Service number 57717-97-2 and exhibits a positive optical rotation of +88 degrees when measured at the sodium D-line (589 nanometers) with a concentration of 1 gram per 100 milliliters in methanol [3] [10] [11].

The (R)-(+)-perillyl alcohol isomer has been identified as a natural plant metabolite found in various botanical sources, including Vaccinium vitis-idaea [10]. Research indicates that this enantiomer can be efficiently synthesized from (R)-(+)-limonene through biotechnological processes using engineered microorganisms [11]. Optimal production conditions for (R)-(+)-perillyl alcohol synthesis include a temperature of 20 degrees Celsius, pH 7.4, and the presence of NADH cofactor at 2 millimolar concentration [11].

(S)-(-)-Perillyl Alcohol

The (S)-(-)-perillyl alcohol enantiomer possesses the S configuration at the chiral center and is designated by Chemical Abstracts Service number 18457-55-1 [2] [8] [12]. This isomer demonstrates a negative optical rotation of -88 degrees under identical measurement conditions to its enantiomeric counterpart [8] [12] [15].

The (S)-(-)-perillyl alcohol isomer is commonly found in essential oils of various aromatic plants, including cherries, lavender, spearmint, peppermint, and celery seeds [8] [9] [17]. This enantiomer has received significant attention in pharmaceutical research due to its distinct biological activities compared to the (R)-(+)-isomer [13] [17].

| Isomer | CAS Number | Optical Rotation [α]₂₂/D | Configuration | Reference |

|---|---|---|---|---|

| (R)-(+)-Perillyl alcohol | 57717-97-2 | +88° (c = 1 in methanol) | R configuration at chiral center | [3] [10] [11] |

| (S)-(-)-Perillyl alcohol | 18457-55-1 | -88° (c = 1 in methanol) | S configuration at chiral center | [2] [8] [12] [15] |

Spectroscopic Properties and Identification

Perillyl alcohol can be definitively identified and characterized through various spectroscopic techniques, each providing unique structural information [13] [21] [22] [23]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural elucidation, while infrared spectroscopy and mass spectrometry provide complementary identification data [23] [24] [25] [26].

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of perillyl alcohol in deuterated chloroform at 400 megahertz reveals characteristic resonances that confirm the molecular structure [13] [21] [22] [23]. The vinyl protons of the isopropenyl group appear as distinctive signals between 4.7 and 5.7 parts per million, while the methylene protons of the hydroxymethyl group are observed around 4.0 parts per million [13] [23]. The cyclohexene ring protons generate complex multiplets between 1.7 and 2.5 parts per million, and the methyl groups of the isopropenyl moiety produce characteristic singlets [23].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of perillyl alcohol [23] [24]. The spectrum displays carbon signals ranging from 23 to 152 parts per million, with the absence of carbonyl carbon signals confirming the alcohol functionality [23]. Key carbon resonances include the methyl carbons, cyclohexene ring carbons, and the alkene carbons of the isopropenyl group [23] [24].

Infrared spectroscopy of perillyl alcohol reveals characteristic absorption bands corresponding to specific functional groups [25]. The hydroxyl group produces a broad O-H stretching vibration, while C-H stretching vibrations and C=C stretching modes provide additional structural confirmation [25].

Mass spectrometry using electron ionization at 75 electron volts generates a molecular ion peak at mass-to-charge ratio 152, corresponding to the molecular weight of perillyl alcohol [21] [26]. The fragmentation pattern provides diagnostic information for compound identification, with characteristic fragment ions at various mass-to-charge ratios [21] [26].

| Spectroscopic Technique | Key Characteristics | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | Vinyl protons at δ 4.7-5.7 ppm, methyl groups, cyclohexene ring protons | [13] [21] [22] [23] |

| ¹³C NMR (CDCl₃, 400 MHz) | Carbonyl absence, alkene carbons, methyl carbons at 23-152 ppm | [23] [24] |

| IR Spectroscopy | Hydroxyl O-H stretch, C-H stretches, C=C stretches | [25] |

| Mass Spectrometry (EI, 75 eV) | Molecular ion peak at m/z 152, fragmentation pattern characteristic | [21] [26] |

| UV-Vis Detection (HPLC) | Detection wavelength at 210 nm for analytical methods | [27] |

Functional Group Analysis

The molecular structure of perillyl alcohol contains several distinct functional groups that contribute to its chemical reactivity and biological properties [1] [2] [4]. Each functional group occupies a specific position within the molecular framework and exhibits characteristic chemical behavior [1] [2] [4].

The primary alcohol functional group (-CH₂OH) is located at carbon 7, attached directly to the cyclohexene ring at position 1 [1] [2] [4]. This primary alcohol represents the most reactive site within the molecule and serves as the primary location for chemical modifications and derivatization reactions [1] [2] [4]. The hydroxyl group can undergo typical alcohol reactions, including oxidation, esterification, and etherification [13] [14].

The cyclohexene ring constitutes the core structural framework of perillyl alcohol, providing molecular rigidity and serving as the stereochemical foundation [1] [2] [4]. This six-membered saturated ring contains one double bond between carbons 1 and 2, creating a planar region that influences the overall molecular geometry [1] [2] [4]. The cyclohexene ring adopts a half-chair conformation that affects the spatial arrangement of substituents [1] [2] [4].

The isopropenyl group [C(CH₃)=CH₂] is positioned at carbon 4 of the cyclohexene ring and contributes significantly to the chemical reactivity of perillyl alcohol [1] [2] [4]. This terminal methylene group serves as a site for various chemical transformations, including epoxidation, hydrogenation, and other addition reactions [14]. The presence of the isopropenyl group also influences the compound's volatility and aromatic properties [1] [2] [4].

The alkene double bond within the cyclohexene ring represents another important reactive site [1] [2] [4]. This double bond can undergo epoxidation reactions, as demonstrated in studies involving vanadium-substituted phosphotungstic acid catalysis with hydrogen peroxide [14]. The stereochemistry around this double bond affects the overall three-dimensional structure of the molecule [1] [2] [4].

| Functional Group | Position | Chemical Significance | Reference |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | C-7 (attached to cyclohexene ring) | Primary site for chemical reactions and derivatization | [1] [2] [4] |

| Cyclohexene Ring | Six-membered saturated ring with one double bond | Provides structural rigidity and stereochemical framework | [1] [2] [4] |

| Isopropenyl Group | C-4 position on cyclohexene ring | Terminal methylene group contributing to reactivity | [1] [2] [4] |

| Alkene Double Bond | Between C-1 and C-2 of cyclohexene ring | Site for potential epoxidation and other additions | [1] [2] [4] |

Predicted Physicochemical Properties

Computational prediction methods have been employed to estimate various physicochemical properties of perillyl alcohol that are relevant to its behavior in biological and chemical systems [5] [9] [18]. These predictions utilize established algorithms and databases to provide quantitative estimates of molecular properties that may be difficult to measure experimentally [5] [9] [18].

Solubility Parameters

The water solubility of perillyl alcohol has been predicted using the ALOGPS algorithm to be approximately 1.9 milligrams per milliliter [5] [9] [18]. This relatively low aqueous solubility reflects the predominantly hydrophobic nature of the molecular structure, despite the presence of the hydroxyl functional group [5] [9] [18]. The logarithm of the solubility (LogS) has been calculated as -1.90, indicating limited water solubility under standard conditions [5] [9] [18].

Experimental studies have confirmed that perillyl alcohol demonstrates limited solubility in water but shows improved solubility in organic solvents such as chloroform and methanol [17]. The compound exhibits sparingly soluble characteristics in both chloroform and methanol, suggesting intermediate polarity properties [17].

Partition Coefficient

The octanol-water partition coefficient represents a critical parameter for understanding the lipophilicity and membrane permeability characteristics of perillyl alcohol [5] [6] [9] [16] [18]. Multiple computational methods have been employed to predict this parameter, yielding consistent results across different algorithms [5] [9] [18].

The ALOGPS algorithm predicts a logarithm of the partition coefficient (LogP) value of 2.50, while ChemAxon calculations provide a slightly lower estimate of 1.94 [5] [9] [18]. Experimental literature values report a log KOW of 3.17, indicating good agreement between predicted and measured values [6]. These partition coefficient values suggest that perillyl alcohol possesses significant lipophilic character, facilitating its interaction with biological membranes [16].

The high partition coefficient of perillyl alcohol has been demonstrated to influence its interaction with lipid bilayers, leading to altered lipid acyl tail dynamics near the lipid-water interface [16]. This property contributes to modifications in lipid bilayer structure and transport dynamics, which may be relevant to the compound's biological activities [16].

Polar Surface Area and Molecular Properties

The polar surface area of perillyl alcohol has been calculated as 20.23 square angstroms using ChemAxon algorithms [5] [9] [18]. This relatively small polar surface area reflects the limited polar character of the molecule, which is primarily attributed to the hydroxyl functional group [5] [9] [18]. The polar surface area calculation is consistent with the compound's lipophilic properties and membrane permeability characteristics [5] [9] [18].

Additional molecular descriptors provide comprehensive characterization of perillyl alcohol's physicochemical profile [5] [9] [18]. The molecule contains one hydrogen bond acceptor (the oxygen atom of the hydroxyl group) and one hydrogen bond donor (the hydroxyl proton) [5] [9] [18]. The rotatable bond count is determined to be 2, corresponding to the C-C bonds that allow conformational flexibility [5] [9] [18].

The strongest acidic dissociation constant (pKa) has been predicted as 16.86, indicating that perillyl alcohol behaves as a very weak acid under physiological conditions [5] [9] [18]. The strongest basic pKa is calculated as -2.0, confirming minimal basic character [5] [9] [18]. These pKa values suggest that perillyl alcohol exists predominantly in its neutral form across the physiological pH range [5] [9] [18].

The molecular refractivity has been calculated as 48.26 cubic meters per mole, while the average molecular polarizability is estimated at 18.19 cubic angstroms [5] [9] [18]. These parameters provide insight into the compound's optical and electronic properties [5] [9] [18].

| Property | Value | Method/Source | Reference |

|---|---|---|---|

| Water Solubility (mg/mL) | 1.9 | ALOGPS | [5] [9] [18] |

| LogP (ALOGPS) | 2.50 | ALOGPS | [5] [9] [18] |

| LogP (ChemAxon) | 1.94 | ChemAxon | [5] [9] [18] |

| LogS (ALOGPS) | -1.90 | ALOGPS | [5] [9] [18] |

| Partition Coefficient (log KOW) | 3.17 | Experimental Literature | [6] |

| pKa (Strongest Acidic) | 16.86 | ChemAxon | [5] [9] [18] |

| pKa (Strongest Basic) | -2.0 | ChemAxon | [5] [9] [18] |

| Polar Surface Area (Ų) | 20.23 | ChemAxon | [5] [9] [18] |

| Rotatable Bond Count | 2 | ChemAxon | [5] [9] [18] |

| Hydrogen Acceptor Count | 1 | ChemAxon | [5] [9] [18] |

| Hydrogen Donor Count | 1 | ChemAxon | [5] [9] [18] |

| Number of Rings | 1 | ChemAxon | [5] [9] [18] |

| Physiological Charge | 0 | ChemAxon | [5] [9] [18] |

| Bioavailability | 1 | ChemAxon | [5] [9] [18] |

Lavender (Lavandula spp.)

Lavender species, particularly Lavandula angustifolia, represent one of the most extensively documented natural sources of perillyl alcohol [1] [8] [9] [10] [11]. The compound occurs within the complex essential oil matrix of lavender flowers, where it contributes to the overall monoterpene alcohol fraction [12] [13]. Research has demonstrated that perillyl alcohol is present alongside major lavender constituents including linalool (20.00-45.00% according to European Pharmacopoeia standards) and linalyl acetate (25.00-47.00%) [12] [14].

The concentration of perillyl alcohol in lavender essential oil appears to vary with geographic origin, cultivation conditions, and extraction methods [12]. Studies analyzing lavender oils from different countries have shown significant compositional variations, with monoterpene alcohol content fluctuating based on environmental factors and genetic chemotypes [12]. Steam distillation of fresh lavender flowers yields essential oils containing perillyl alcohol as part of the broader monoterpene alcohol profile, which constitutes approximately 36% of total monoterpenes in high-quality lavender oils [15].

Peppermint and Spearmint (Mentha spp.)

The genus Mentha, encompassing both peppermint (Mentha piperita) and spearmint (Mentha spicata), serves as another significant botanical source of perillyl alcohol [1] [2] [16] [17] [18]. These aromatic plants biosynthesis perillyl alcohol within their essential oil-producing glandular trichomes, where the compound contributes to the characteristic menthol-related aromatic profile [19] [20].

Peppermint essential oil contains perillyl alcohol in small but detectable concentrations [1] [2]. The biosynthetic pathway in Mentha species involves the conversion of geranyl diphosphate to limonene via limonene synthase, followed by cytochrome P450-mediated hydroxylation to produce perillyl alcohol [21] [22]. This process occurs within specialized secretory cells that accumulate monoterpenes as part of the plant's chemical defense system [23] [24].

Spearmint (Mentha spicata) similarly produces perillyl alcohol through analogous biosynthetic pathways [16] [17] [18]. The concentration levels in spearmint essential oils remain consistently low, typically representing trace amounts within the broader monoterpene composition [19] [20]. Research indicates that the perillyl alcohol content in Mentha species may be influenced by developmental stage, with concentrations varying throughout the plant's growth cycle [25].

Cherry (Prunus spp.)

Cherry species within the genus Prunus constitute an important dietary source of perillyl alcohol [2] [16] [17] [18]. The compound occurs naturally within cherry fruits, contributing to both flavor characteristics and potential health benefits [19]. Unlike essential oil sources, cherry-derived perillyl alcohol represents a direct dietary exposure pathway for human consumption [26] [27].

The biosynthetic production of perillyl alcohol in cherry fruits involves the same fundamental mevalonate pathway found in other plant species [2] [3]. However, the accumulation patterns and concentration levels differ significantly from essential oil-producing plants. Cherry fruits contain perillyl alcohol as part of their natural monoterpene profile, integrated within the fruit's volatile organic compound matrix [16] [17].

Research has documented the presence of perillyl alcohol in various cherry cultivars, with concentration levels varying based on fruit maturity, genetic factors, and environmental conditions [19]. The compound's occurrence in cherries has particular significance for nutritional and pharmacological research, as it represents a natural dietary constituent with potential therapeutic applications [27].

Celery Seeds (Apium graveolens)

Celery seeds (Apium graveolens) represent a significant source of perillyl alcohol within the Apiaceae family [2] [16] [17] [18] [19]. The seeds contain essential oils rich in monoterpenes, including perillyl alcohol as a minor but consistent component [28] [20]. This botanical source demonstrates the widespread distribution of perillyl alcohol across diverse plant families [29].

The biosynthetic machinery in celery seeds follows the standard mevalonate pathway, with specialized enzyme systems converting basic isoprenoid precursors into complex monoterpene structures [30] [21]. Celery seed essential oil extraction typically yields perillyl alcohol concentrations that, while small, contribute to the overall therapeutic and aromatic properties of the seed oil [19] [28].

Celery seeds have been traditionally used in various cultural medicine systems, partly due to their monoterpene content including perillyl alcohol [20]. The compound's presence in celery seeds adds to the growing body of evidence supporting the widespread occurrence of this monoterpene alcohol across the plant kingdom [29].

Other Botanical Sources

Beyond the primary sources discussed above, perillyl alcohol occurs in numerous additional plant species, demonstrating its ubiquitous distribution throughout the plant kingdom [1] [3]. Lemongrass (Cymbopogon citratus) contains perillyl alcohol within its characteristic essential oil composition [1] [3] [31] [32]. The compound contributes to the overall monoterpene profile of lemongrass, alongside major constituents such as citral and geraniol [31].

Sage (Salvia officinalis) represents another Lamiaceae family member that produces perillyl alcohol [1] [3] [33]. Research has identified the compound within sage essential oils, where it occurs alongside other monoterpene alcohols and contributes to the plant's antimicrobial properties [33]. The concentration in sage oils remains characteristically low, consistent with patterns observed in other botanical sources [33].

Perilla (Perilla frutescens) holds particular significance as both a source of perillyl alcohol and a plant for which detailed biosynthetic studies have been conducted [34] [25] [35]. The species contains perillyl alcohol as part of its essential oil chemotype variations, with different cultivars showing distinct monoterpene profiles [25]. Research on Perilla frutescens has provided valuable insights into the cytochrome P450 enzymes responsible for perillyl alcohol biosynthesis [35].

Additional sources include cranberries (Vaccinium species) [2] [36] and various lavandin cultivars [17] [18] [36]. These sources further emphasize the widespread occurrence of perillyl alcohol across diverse plant families and geographic regions.

Concentration Variations Among Natural Sources

The concentration of perillyl alcohol in natural sources exhibits significant variation depending on multiple factors including plant species, tissue type, developmental stage, and environmental conditions [36] [12] [37]. Research indicates that perillyl alcohol typically occurs in small concentrations ranging from trace amounts to several percent of the total essential oil composition [1] [36] [37].

Studies examining essential oil composition across different plant sources have revealed that perillyl alcohol concentrations can reach up to 16% of the essential oil fraction in some specialized cases [37]. However, most botanical sources contain the compound at much lower levels, typically representing less than 1-2% of the total volatile oil content [36] [38].

| Source Category | Typical Concentration Range | Research Findings |

|---|---|---|

| Lavender Essential Oil | Small concentrations/trace amounts | Confirmed in multiple studies [1] [8] [2] [16] |

| Mentha Species | Small concentrations/trace amounts | Consistent across peppermint and spearmint [1] [2] [16] |

| Cherry Fruits | Small concentrations/trace amounts | Natural dietary constituent [2] [16] [17] |

| Celery Seeds | Small concentrations/trace amounts | Part of Apiaceae monoterpene profile [2] [16] [17] |

| General Essential Oils | Up to 16% of oil fraction | Variable across species [37] |

The variation in perillyl alcohol concentrations reflects the complex interplay between genetic factors, biosynthetic capacity, and environmental influences [12] [13]. Geographic origin significantly impacts concentration levels, as demonstrated in comparative studies of lavender oils from different countries [12]. Italian and Chinese lavender oils showed different monoterpene profiles compared to Polish, Moroccan, and Australian sources [12].

Seasonal factors also influence perillyl alcohol accumulation, with concentration levels varying throughout the plant's annual growth cycle [25]. Research on Perilla frutescens revealed that monoterpene composition, including perillyl alcohol levels, changes dramatically during different developmental stages [25].

Evolutionary Significance in Plant Biochemistry

Perillyl alcohol biosynthesis represents a significant evolutionary adaptation within plant secondary metabolism, reflecting the ancient origins of terpenoid biosynthetic pathways [39] [6] [7]. The mevalonate pathway from which perillyl alcohol derives represents one of the most fundamental biosynthetic routes in all life forms, with origins predating the divergence of major organismal lineages [40] [41].

The evolutionary significance of perillyl alcohol extends beyond its mere chemical structure to encompass its functional roles in plant survival [23] [39] [24]. As a monoterpene alcohol, perillyl alcohol contributes to plant chemical defense systems, providing protection against microbial pathogens, herbivorous insects, and environmental stresses [42] [23] [39]. This defensive function represents a key evolutionary pressure that has shaped the development and maintenance of terpenoid biosynthetic capabilities across the plant kingdom [24].

Research into terpene synthase evolution has revealed that the ancestral terpene synthase gene originated in land plants after their divergence from charophytic algae [6] [7]. This ancestral gene likely encoded a bifunctional enzyme responsible for producing ent-kaurene, required for phytohormone biosynthesis in all land plant lineages [6] [7]. Through subsequent gene duplication and functional diversification, this ancestral system gave rise to the modern diversity of terpene synthases, including those responsible for perillyl alcohol biosynthesis [6] [7].

The cytochrome P450 enzyme systems responsible for converting limonene to perillyl alcohol represent another layer of evolutionary complexity [4] [43] [5]. These enzymes belong to ancient protein families that have undergone extensive diversification to accommodate the vast array of oxidative transformations required for plant secondary metabolism [43] [44]. The CYP153 family, specifically involved in terminal methyl group hydroxylation, demonstrates remarkable substrate specificity that enables the precise conversion of limonene to perillyl alcohol [4] [5].

| Evolutionary Aspect | Significance | Research Evidence |

|---|---|---|

| Mevalonate Pathway Origin | Universal across life forms | Essential for all isoprenoid biosynthesis [40] [41] |

| Terpene Synthase Evolution | Land plant innovation | Originated after algal divergence [6] [7] |

| P450 Diversification | Oxidative specialization | Enables complex monoterpene modifications [43] [44] |

| Defense Function Evolution | Survival advantage | Chemical warfare against pathogens [23] [39] [24] |

| Pathway Compartmentalization | Metabolic efficiency | Organellar specialization [45] [40] |

The compartmentalization of terpenoid biosynthesis within plant cells represents another crucial evolutionary innovation [45] [40] [39]. The mevalonate pathway operates in the cytosol, endoplasmic reticulum, and peroxisomes, with specific enzymes localized to optimize metabolic flux and product accumulation [45] [40]. This compartmentalization enables plants to maintain efficient biosynthetic processes while preventing potentially toxic intermediate accumulation [40].

The evolutionary trajectory of perillyl alcohol biosynthesis also reflects broader patterns of plant-environment coevolution [23] [39] [24]. As plants colonized diverse terrestrial environments, they encountered new pathogenic pressures and ecological challenges that drove the evolution of increasingly sophisticated chemical defense systems [39] [24]. Perillyl alcohol and related monoterpenes represent molecular solutions to these evolutionary challenges [23] [39].

Contemporary research has demonstrated that complete blockage of the mevalonate pathway results in male gametophyte lethality, underscoring the fundamental importance of this biosynthetic route for plant reproduction and survival [40]. This finding emphasizes that while perillyl alcohol may represent a secondary metabolite, the pathway from which it derives serves essential primary metabolic functions [40].

Physical Description

Colourless to pale-yellow, dense, oily liquid; characteristic odour similar to linalool and terpineol

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

LogP

3.17

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (81.86%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Metabolism Metabolites

Limonen-10-ol is a known human metabolite of (+)-limonene.

Wikipedia

Use Classification

Fragrance Ingredients

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes